molecular formula C7H7Cl2NO B1354294 2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride CAS No. 61889-48-3

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

Cat. No. B1354294
CAS RN: 61889-48-3
M. Wt: 192.04 g/mol
InChI Key: PBIUDEUWYGBHDW-UHFFFAOYSA-N
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Description

“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a chemical compound with the CAS Number: 61889-48-3 . It has a molecular weight of 192.04 . The IUPAC name for this compound is 2-chloro-1-(3-pyridinyl)ethanone hydrochloride .


Synthesis Analysis

The synthesis of “2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” involves the use of hydrogen chloride and N-chloro-succinimide in diethyl ether and acetic acid . The reaction yields a white solid .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is C7H7Cl2NO . The InChI Code is 1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H .


Physical And Chemical Properties Analysis

“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a solid at room temperature . . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Material Science Applications A study by Hussein et al. (2019) developed a method for synthesizing poly-functionalized nicotinonitriles with pyrene and/or fluorene moieties. This approach, involving a four-component condensation reaction, enables the formation of C–C and C–N bonds under metal-free conditions, indicating potential applications in material science due to the strong blue-green fluorescence emission of the synthesized compounds (Hussein, El Guesmi, & Ahmed, 2019).

Antimicrobial Activity Research by Salimon, Salih, and Hussien (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrating significant antimicrobial activity. The compound's structure was supported by IR, NMR, MS spectroscopic, and elemental analysis, indicating its potential in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Catalysis and Organic Synthesis The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone by Sun et al. (2007) for creating NNN tridentate ligands shows the compound's relevance in catalysis. This work highlights its application in forming complexes with iron(II) and cobalt(II) dichloride, showing promise in ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).

Molecular Structure Analysis Percino et al. (2006) investigated the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, providing insights into its instability and conversion back to its diketone form. This study contributes to the understanding of the chemical behavior and stability of related compounds (Percino, Chapela, Romero, Rodríguez-Barbarín, & Meléndez-Bustamante, 2006).

Chemical Modification and Biological Activities Ankati and Biehl (2010) explored microwave-assisted synthesis for producing various 2-amino derivatives, showcasing the versatility of 1-(2-chloropyridin-3-yl)ethanone in chemical modifications. This work underscores the potential for generating compounds with varied biological activities, including isothiazolo[5,4-b]pyridine derivatives (Ankati & Biehl, 2010).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314 . Precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 .

properties

IUPAC Name

2-chloro-1-pyridin-3-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIUDEUWYGBHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470249
Record name 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride

CAS RN

61889-48-3
Record name Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1)
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Record name Ketone, hydrochloride
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Record name 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1)
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Record name Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1)
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Synthesis routes and methods I

Procedure details

To a solution of 12 g (11 mL, 100 mmol) of 3-acetylpyridine in 100 mL of ethyl ether was added 100 mL of 1 M ethereal hydrogen chloride. The resultant precipitate was filtered and 15.0 g (95.2 mmol) was collected and placed in a 500-mL round bottom flask equipped with a magnetic stir bar. To this was added 95 mL of 1 M hydrogen chloride in acetic acid. After the mixture was stirred until all the solid had dissolved, 12.7 g (95.2 mmol) of N-chlorosuccinimide (NCS) was added in one portion. The solution turned yellow and the NCS gradually dissolved. After 4 h, a white precipitate had formed. The mixture was allowed to stir for 2.5 days. It was then filtered. The solid collected was washed with 10 mL of acetic acid and 200 mL of ethyl ether to give 15.2 g (83%) of the title compound as a white solid: 1H NMR (200 MHz, d6 -DMSO) δ9.22 (t, H, J=1 Hz), 8.29 (dd, 1H, J=1.6, 5.1 Hz), 8.55 (td, 1H, J=2, 8.1 Hz), 7.82 (ddd, 1H, J=0.8, 5.1, 8.1 Hz), 5.27 (s, 2H).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 3-acetylpyridine (100 g, 0.83 moles) in diethyl ether (1 L) was added of 1 N hydrogen chloride in ether (950 mL) with rapid stirring. The precipitated solids were filtered, washed with ether and dried. The hydrochloride salt (129 g, 0.83 mol) was added to a 5 L reactor equipped with a mechanical stirrer and dissolved with 1 N HCl in acetic acid (830 mL). The mixture was stirred until a clear solution was obtained, then N-chlorosuccinimide (111 g, 0.83 mol) was added, resulting in a yellow mixture. The solution was stirred at room temperature for 18 hours, gradually becoming a colorless suspension. The solids were collected by filtration and washed with ether; the filtrate was treated overnight with N-chlorosuccinimide (80 g, 0.6 mole) and additional product was collected to yield a white solid (152 g, 95%). 1H-NMR (300 MHz, DMSO-d6) δ10.3 (br s, 1H), 9.27 (s, 1H), 8.96 (d, 1H, J=5.1 Hz), 8.62 (d, 1H, J=9.9 Hz), 7.89 (m, 1H), 5.30 (s, 2H); MS (EI) m/z 155 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
129 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
830 mL
Type
solvent
Reaction Step Three
Quantity
111 g
Type
reactant
Reaction Step Four
Quantity
80 g
Type
reactant
Reaction Step Five
Name
Yield
95%

Synthesis routes and methods III

Procedure details

To a solution of 100 g (0.83 moles) of 3-acetylpyridine in diethyl ether (1 L) was added of 1 M hydrogen chloride in ether (950 mL) with rapid stirring. The precipitated solids were filtered, washed with ether and dried. The hydrochloride salt (129 g, 0.83 moles) was added to a 5 L reactor equipped with a mechanical stirrer and dissolved with 1 M hydrogen chloride in acetic acid (830 mL). The mixture was stirred until a clear solution was obtained. N-chlorosuccinimide (111 g, 0.83 moles) was added, and a yellow mixture resulted. The solution was stirred at room temperature for 18 hours, gradually becoming a colorless suspension. The solids were collected by filtration and washed with ether. The filtrate was treated overnight with 80 g of N-chlorosuccinimide and additional product was collected to give a combined yield of 152 g. 1H NMR (DMSO-d6) δ 10.3 (br s, 1 H), 9.27 (s, 1 H), 8.96 (d, J=5.1 Hz, 1 H), 8.62 (d, J=9.9 Hz, 1 H), 7.89 (m, 1 H), 5.30 (s, 2 H); MS (EI) m/z 155 (M+).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
950 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
830 mL
Type
solvent
Reaction Step Three
Quantity
111 g
Type
reactant
Reaction Step Four

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